Hydroxyacetonedimmer
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Overview
Description
Hydroxyacetonedimmer, also known as acetol, is an organic chemical with the formula CH₃C(O)CH₂OH. It consists of a primary alcohol substituent on acetone and is classified as an α-hydroxyketone, also called a ketol. It is the simplest hydroxy ketone structure and appears as a colorless, distillable liquid .
Preparation Methods
Hydroxyacetonedimmer is produced commercially by the dehydration of glycerol . It can also be synthesized on a laboratory scale by a substitution reaction on bromoacetone . The compound undergoes rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation .
Chemical Reactions Analysis
Hydroxyacetonedimmer undergoes various chemical reactions:
Oxidation: It can be oxidized to form other compounds with various aromas.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of bromoacetone.
Polymerization: It rapidly polymerizes to form a hemiacetal cyclic dimer. Common reagents used in these reactions include bromoacetone and alkaline conditions.
Scientific Research Applications
Hydroxyacetonedimmer has diverse applications in scientific research:
Mechanism of Action
Hydroxyacetonedimmer exerts its effects through various molecular targets and pathways. In glycolysis, it is transformed into dihydroxyacetone phosphate by triokinase in erythrocytes . This compound is involved in maintaining 2,3-diphosphoglycerate levels during blood storage . Additionally, it acts as a sunscreening agent in combination with naphthoquinones .
Comparison with Similar Compounds
Hydroxyacetonedimmer can be compared with other similar compounds such as dihydroxyacetone and glyceraldehyde:
Dihydroxyacetone: This compound is also a ketotriose and is used as a self-tanning agent in cosmetic formulations.
Glyceraldehyde: Another simple carbohydrate, glyceraldehyde, is involved in various metabolic pathways and has similar reactivity to this compound.
This compound is unique due to its rapid polymerization and ability to form aromatic compounds, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C6H12O4/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 |
InChI Key |
OUXLQYMCJSLBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)O)O |
Origin of Product |
United States |
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